![molecular formula C12H14N2O4 B400768 4-nitro-N-(tetrahydrofuran-2-ylmethyl)benzamide CAS No. 329063-95-8](/img/structure/B400768.png)
4-nitro-N-(tetrahydrofuran-2-ylmethyl)benzamide
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Description
4-nitro-N-(tetrahydrofuran-2-ylmethyl)benzamide, also known as NTB, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. NTB is a benzamide derivative that has a nitro group and a tetrahydrofuran-2-ylmethyl group attached to its benzene ring.
Scientific Research Applications
Unexpected Dimerization Under Basic Conditions
A study explored the unexpected dimerization of a related nitrobenzyl chloride under basic conditions, highlighting the molecule's potential as an antitumor agent. This research emphasizes the importance of degradation studies in understanding the stability and behavior of similar compounds under various conditions (Santos et al., 2013).
Crystal Structure Analysis
Another research focused on the crystal structure of 2-Nitro-N-(4-nitrophenyl)benzamide, providing insights into its molecular configuration and the impact of substituents on its physical properties. This study aids in understanding the structural characteristics of similar nitro-substituted benzamides (Saeed et al., 2008).
Corrosion Inhibition Studies
Research on N-Phenyl-benzamide derivatives, including those with nitro substituents, demonstrated their effectiveness as corrosion inhibitors for mild steel. This application highlights the potential industrial applications of similar compounds in protecting metals from corrosion (Mishra et al., 2018).
Coordination Networks and NLO Properties
A study on the synthesis of coordination networks using semirigid tetrazole-yl acylamide tectons, including nitro-substituted variants, revealed their potential in creating materials with nonlinear optical (NLO) properties. These findings could lead to applications in photonics and materials science (Liao et al., 2013).
Inhibitory Activity Against Carbonic Anhydrase
The synthesis of novel acridine and bis acridine sulfonamides, starting from 4-nitro-N-(4-sulfamoylphenyl)benzamide, showed effective inhibitory activity against carbonic anhydrase isoforms. This research provides a basis for developing new therapeutic agents (Ulus et al., 2013).
Antitumor Agents Synthesis
Another study described the synthesis of derivatives based on 2-methyl-4-nitro-2H-pyrazole-3-carboxylic acid with significant cytotoxicity against tumorigenic cell lines, indicating potential applications in cancer therapy (Yoshida et al., 2005).
properties
IUPAC Name |
4-nitro-N-(oxolan-2-ylmethyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c15-12(13-8-11-2-1-7-18-11)9-3-5-10(6-4-9)14(16)17/h3-6,11H,1-2,7-8H2,(H,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIDAIXFZQZFHDE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-nitro-N-(tetrahydrofuran-2-ylmethyl)benzamide |
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